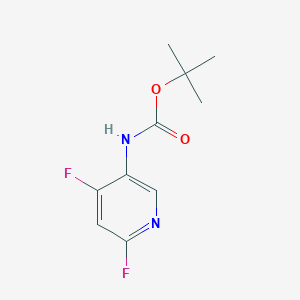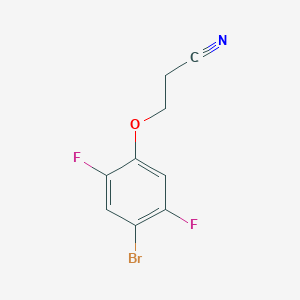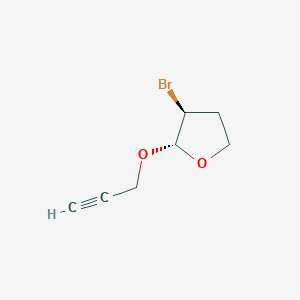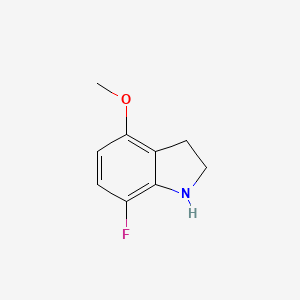
dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with bromomethyl and methyl groups, and two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the reaction of 3-methyl-1H-pyrrole-2,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are usually performed in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other bromomethyl-substituted pyrroles and related heterocycles:
Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Dimethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.
Dimethyl 5-(methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
786728-88-9 |
|---|---|
Molekularformel |
C10H12BrNO4 |
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12BrNO4/c1-5-7(9(13)15-2)6(4-11)12-8(5)10(14)16-3/h12H,4H2,1-3H3 |
InChI-Schlüssel |
IXXORIZODPYQTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C(=O)OC)CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13079853.png)
![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)



![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)

